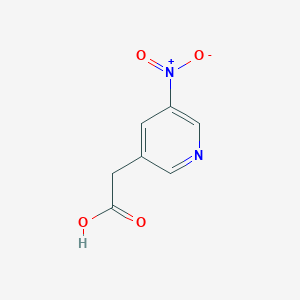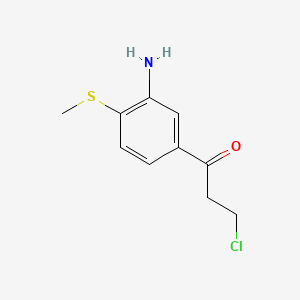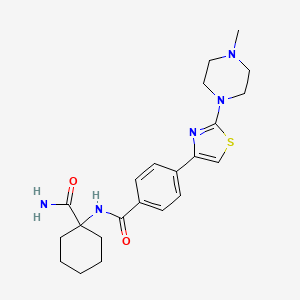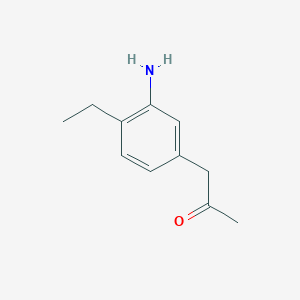
1-(3-Amino-4-ethylphenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Amino-4-ethylphenyl)propan-2-one is an organic compound with the molecular formula C11H15NO It is a derivative of phenylpropanone, featuring an amino group at the 3-position and an ethyl group at the 4-position on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
1-(3-Amino-4-ethylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-amino-4-ethylbenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form the corresponding phenylpropanone derivative. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. For example, catalytic hydrogenation of the corresponding nitro compound, followed by reductive amination, can yield the desired product. This method offers higher yields and can be performed under milder conditions, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
1-(3-Amino-4-ethylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives, depending on the reagents used.
科学的研究の応用
1-(3-Amino-4-ethylphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Amino-4-ethylphenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-(3-Amino-4-methylphenyl)propan-2-one: Similar structure but with a methyl group instead of an ethyl group.
1-(3-Amino-4-isopropylphenyl)propan-2-one: Contains an isopropyl group at the 4-position.
1-(3-Amino-4-phenylphenyl)propan-2-one: Features a phenyl group at the 4-position.
Uniqueness
1-(3-Amino-4-ethylphenyl)propan-2-one is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups allows for distinct interactions with molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
1-(3-amino-4-ethylphenyl)propan-2-one |
InChI |
InChI=1S/C11H15NO/c1-3-10-5-4-9(6-8(2)13)7-11(10)12/h4-5,7H,3,6,12H2,1-2H3 |
InChIキー |
MKFDYVVGBISHAV-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=C(C=C1)CC(=O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


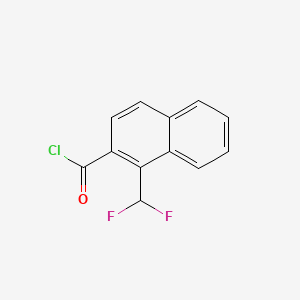
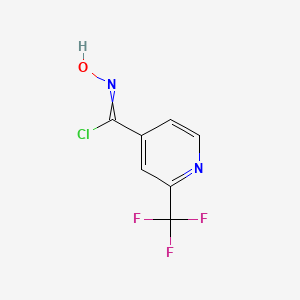
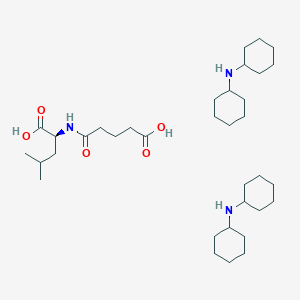



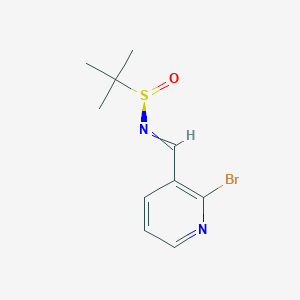

![ethyl (5R)-5-[(1R,3aS,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B14043310.png)
